REACTION_CXSMILES
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C([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:7]=[N:8][C:9]([Cl:13])=[C:10]([F:12])[CH:11]=1)C>Cl>[Cl:13][C:9]1[N:8]=[CH:7][C:6]([CH2:5][C:4]([OH:14])=[O:3])=[CH:11][C:10]=1[F:12]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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C(C)OC(CC=1C=NC(=C(C1)F)Cl)=O
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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ADDITION
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Details
|
the residue was poured into water (50 ml)
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with ether
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Type
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WASH
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Details
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The combined organic layers was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=C(C=N1)CC(=O)O)F
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |